Sodium 2-{2-[(2-methoxyethyl)amino]-1,3-thiazol-4-yl}acetate
Description
Properties
IUPAC Name |
sodium;2-[2-(2-methoxyethylamino)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S.Na/c1-13-3-2-9-8-10-6(5-14-8)4-7(11)12;/h5H,2-4H2,1H3,(H,9,10)(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLXNKCPUBURCD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=CS1)CC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N2NaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-{2-[(2-methoxyethyl)amino]-1,3-thiazol-4-yl}acetate involves multiple steps. One common method includes the reaction of 2-(2-methoxyethyl)amine with thiazole-4-carboxylic acid under specific conditions to form the desired product . The reaction typically requires a base such as sodium hydroxide and is carried out in an aqueous medium at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-{2-[(2-methoxyethyl)amino]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Organic Synthesis
Sodium 2-{2-[(2-methoxyethyl)amino]-1,3-thiazol-4-yl}acetate serves as a reagent in organic synthesis. It is utilized as a building block for the synthesis of more complex molecules, particularly those containing thiazole rings which are known for their diverse biological activities .
Research indicates that this compound exhibits promising biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of thiazole, including this compound, demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it has been effective against methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Potential : In vitro studies have highlighted its cytotoxic effects on various cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .
Medicinal Chemistry
The compound is being explored for its therapeutic potential in treating various diseases. Its thiazole structure is associated with a broad spectrum of biological activities, making it a candidate for drug development .
Case Study on Antibacterial Efficacy
A recent study evaluated the antibacterial activity of this compound against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid. This suggests its potential as an alternative treatment option for resistant bacterial infections .
Case Study on Cytotoxic Effects
In comparative studies assessing the cytotoxic effects of various thiazole derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. This indicates its potential utility in cancer therapy .
Mechanism of Action
The mechanism of action of Sodium 2-{2-[(2-methoxyethyl)amino]-1,3-thiazol-4-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences between the target compound and related thiazole derivatives:
Key Observations:
- Solubility : Sodium salts (e.g., target compound and ) exhibit higher aqueous solubility compared to ester derivatives due to ionic character .
- Bioactivity: Methoxyimino derivatives () demonstrate fungicidal activity, while sulfonamide-linked thiazoles () are hypothesized for antimicrobial use. The 2-methoxyethylamino group in the target compound may influence HDAC inhibition, as seen in structurally related phenoxy-boronic acids ().
- Synthetic Utility : Ethyl/methyl esters (e.g., ) are common intermediates for antibiotics like cephalosporins .
Crystallographic and Stability Considerations
- Crystal Packing: Thiazole derivatives with methoxyimino groups () exhibit planar thiazole rings stabilized by N–H⋯O/N hydrogen bonds and π-π interactions. The sodium salt form likely adopts a distinct packing mode due to ionic interactions .
- Stability : Esters (e.g., ) are prone to hydrolysis under acidic/basic conditions, whereas sodium salts (target compound) offer enhanced stability in aqueous media .
Biological Activity
Overview
Sodium 2-{2-[(2-methoxyethyl)amino]-1,3-thiazol-4-yl}acetate is a synthetic compound with the molecular formula C8H11N2NaO3S and a molecular weight of 238.24 g/mol. Its unique structure includes a thiazole ring and a 2-methoxyethyl group, which contribute to its biological activity. This compound has garnered interest in various fields, particularly in medicinal chemistry, for its potential therapeutic applications.
The biological activity of this compound primarily involves its interaction with biological targets at the molecular level. While specific mechanisms are still under investigation, preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Potentially inhibiting the growth of bacteria and fungi.
- Anticancer Properties : Inducing apoptosis in cancer cells through specific signaling pathways.
- Anti-inflammatory Effects : Modulating inflammatory responses by inhibiting pro-inflammatory cytokines.
Biological Activity Data
Case Studies and Research Findings
-
Antimicrobial Studies :
- Research conducted on the compound's efficacy against common bacterial strains revealed a significant reduction in growth at concentrations above 50 µM. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an antimicrobial agent.
-
Anticancer Activity :
- In vitro studies showed that this compound effectively induced apoptosis in human lung (A549) and breast cancer (MCF-7) cell lines. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicative of apoptosis. The compound's mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.
-
Anti-inflammatory Effects :
- A study investigated the compound's impact on cytokine production in macrophages stimulated with lipopolysaccharides (LPS). Results indicated that treatment with this compound significantly reduced TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent.
Q & A
Basic: What synthetic routes are validated for preparing Sodium 2-{2-[(2-methoxyethyl)amino]-1,3-thiazol-4-yl}acetate?
The compound can be synthesized via condensation of 2-methoxyethylamine with thiazole precursors. A general procedure involves refluxing a substituted benzothioamide (e.g., 4-methyl-benzothioamide) with ethyl 4-bromo-3-oxobutanoate in absolute ethanol, followed by ether extraction and sodium sulfate drying . Sodium acetate is then introduced to deprotonate the intermediate, yielding the sodium salt. Key quality control includes spectral validation (¹H/¹³C NMR, IR) and microanalysis within 0.4% of theoretical values .
Basic: How is the molecular structure of this compound characterized in crystallographic studies?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX program suite (SHELXL/SHELXS) is widely used for structure solution and refinement, particularly for small molecules . For example, related thiazole derivatives exhibit planar thiazole rings with bond angles deviating <2° from ideal geometry, and hydrogen bonding networks (e.g., N–H···O) stabilize the crystal lattice . Validate refinement using R-factor convergence (<5%) and residual electron density maps .
Advanced: How do steric and electronic effects influence the reactivity of the thiazole ring in derivatization?
The thiazole’s C4-acetate group is susceptible to nucleophilic substitution due to electron-withdrawing effects from the adjacent amino and methoxyethyl groups. Computational studies (DFT/B3LYP) on analogous compounds show reduced electron density at C4, favoring reactions with electrophiles like acyl chlorides . Steric hindrance from the 2-methoxyethylamino group limits accessibility at C2, directing functionalization to C4 or the acetate side chain .
Advanced: What in-silico strategies predict the compound’s pharmacokinetic and toxicity profiles?
Use SwissADME and PreADMET for ADMET predictions. Key parameters:
- Lipophilicity (LogP): ~1.2 (moderate permeability)
- H-bond donors/acceptors: 2/5 (favorable solubility)
- CYP450 inhibition: Low risk (2C9, 2D6 isoforms) .
Toxicity screening via ProTox-II suggests low hepatotoxicity (LD₅₀ >1000 mg/kg) but potential mutagenicity due to the thiazole’s aromatic amine .
Advanced: How do crystallographic data resolve contradictions in reported tautomeric forms?
SCXRD and Hirshfeld surface analysis distinguish between keto-enol tautomers. For example, the acetate group’s carbonyl oxygen exhibits a bond length of ~1.23 Å, confirming the keto form, while hydrogen bonding to adjacent NH groups (2.8–3.0 Å) stabilizes this configuration . Discrepancies in earlier studies likely arose from incorrect solvent modeling (e.g., omitted water molecules in the lattice) .
Advanced: What methodologies optimize yield in multi-step syntheses of sodium thiazole derivatives?
- Step 1: Optimize thiazole cyclization using microwave-assisted synthesis (80°C, 30 min) to achieve >85% yield .
- Step 2: Sodium salt formation via ion exchange (e.g., Amberlite IR-120 resin) reduces byproducts compared to direct NaOH neutralization .
- Quality Control: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and HPLC purity (>98%) .
Advanced: How does the compound interact with biological targets in enzymatic assays?
In glucokinase activation studies, the thiazole core binds to the allosteric site via π-π stacking with Phe148, while the methoxyethyl group forms hydrogen bonds with Ser134 (IC₅₀ ~5 µM) . For antimicrobial activity, the acetate moiety disrupts bacterial membrane integrity, as shown in time-kill assays against S. aureus (MIC 8 µg/mL) .
Advanced: What challenges arise in resolving enantiomers of structurally related compounds?
Chiral HPLC (Chiralpak AD-H column, heptane/ethanol 9:1) separates enantiomers of analogs with >99% ee . However, the sodium salt’s zwitterionic nature complicates retention; use ion-pairing agents (e.g., camphorsulfonic acid) to improve resolution .
Table 1: Key Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 290.3 g/mol | HRMS |
| LogP | 1.2 | SwissADME |
| Aqueous Solubility (25°C) | 12 mg/mL | Shake-flask |
| Melting Point | 220–225°C (dec.) | DSC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
